molecular formula C10H14O2 B12336295 3-Cyclohex-1-enyl-acrylic acid methyl ester

3-Cyclohex-1-enyl-acrylic acid methyl ester

Cat. No.: B12336295
M. Wt: 166.22 g/mol
InChI Key: PFSRAWZVXMRECH-BQYQJAHWSA-N
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Description

3-Cyclohex-1-enyl-acrylic acid methyl ester is an organic compound with the molecular formula C10H14O2 It is a methyl ester derivative of acrylic acid, featuring a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohex-1-enyl-acrylic acid methyl ester typically involves the esterification of 3-Cyclohex-1-enyl-acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction can be represented as follows:

3-Cyclohex-1-enyl-acrylic acid+MethanolAcid Catalyst3-Cyclohex-1-enyl-acrylic acid methyl ester+Water\text{3-Cyclohex-1-enyl-acrylic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 3-Cyclohex-1-enyl-acrylic acid+MethanolAcid Catalyst​3-Cyclohex-1-enyl-acrylic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohex-1-enyl-acrylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or other derivatives.

Scientific Research Applications

3-Cyclohex-1-enyl-acrylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Cyclohex-1-enyl-acrylic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acrylic acid, which can then participate in various biochemical processes. The cyclohexene ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyclohexene-1-carboxylate
  • Methyl 4-cyclohexenecarboxylate
  • Methyl 1,2,3,6-tetrahydrobenzoate

Uniqueness

3-Cyclohex-1-enyl-acrylic acid methyl ester is unique due to its combination of the cyclohexene ring and the acrylic acid ester group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

methyl (E)-3-(cyclohexen-1-yl)prop-2-enoate

InChI

InChI=1S/C10H14O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h5,7-8H,2-4,6H2,1H3/b8-7+

InChI Key

PFSRAWZVXMRECH-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CCCCC1

Canonical SMILES

COC(=O)C=CC1=CCCCC1

Origin of Product

United States

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